Methyl 2-methoxy-3-methylbenzoate
Overview
Description
Methyl 2-methoxy-3-methylbenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
- Synthesis of 6-Alkylsalicylates and Related Compounds : Methyl 2-methoxy-6-methyl benzoate is used in the one-pot synthesis of 6-alkylsalicylates and 6-alkyl-2,4-dihydroxybenzoates. This method has been employed for the synthesis of dihydroisocoumarins and 2,5-dialkylresorcinols, highlighting its utility in organic synthesis (Kanakam, Mani, Ramanathan, & Rao, 1989).
Spectral and Thermal Investigations
- Spectral and Thermal Properties : The spectral and thermal properties of methyl 2-methoxy-3-methylbenzoate derivatives have been studied, providing insights into their potential applications in materials science and engineering. This includes investigations into the thermal decomposition of these compounds (Brzyska & Ożga, 2002).
Photostabilization and Singlet Oxygen Quenching
- Role in Photostabilization and Singlet Oxygen Quenching : Research has shown that methyl 2-methoxybenzoate, a related compound, can be an effective generator and quencher of singlet molecular oxygen, which is crucial for photostabilization applications in materials science (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Medicinal Chemistry
- Antimitotic Agents and Tubulin Inhibitors : In medicinal chemistry, derivatives of this compound have been synthesized and evaluated as potential antimitotic agents and tubulin inhibitors, highlighting their potential use in the development of new therapeutic agents (Romagnoli et al., 2008).
Thermochemical Properties
- Study of Thermochemical Properties : Thermochemical studies of methyl 2- and 4-methoxybenzoates, including the 3-methyl variant, have been carried out, providing valuable information on their combustion and vaporization enthalpies, crucial for various industrial applications (Flores et al., 2019).
Conformation and Steric Effects
- Conformational Analysis : The conformation and steric effects in mono- and dimethoxybenzoic acids have been analyzed, which includes derivatives like this compound. This research is essential for understanding the chemical behavior and potential applications in various fields, such as materials science (Exner, Fiedler, Buděšínský, & Kulhanek, 1999).
Properties
IUPAC Name |
methyl 2-methoxy-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-4-6-8(9(7)12-2)10(11)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWCQWYKUZAHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530307 | |
Record name | Methyl 2-methoxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52239-62-0 | |
Record name | Methyl 2-methoxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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